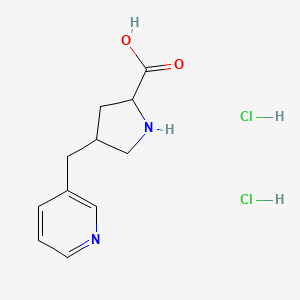
(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a chemical compound that features a pyridine ring substituted with a methyl group and a proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl typically involves the coupling of a pyridine derivative with a proline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as sodium percarbonate.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially when leaving groups are present.
Common Reagents and Conditions
Oxidation: Sodium percarbonate in the presence of rhenium-based catalysts.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds share structural similarities and are investigated for their biological activities.
Fluoropyridines: These compounds have similar pyridine rings and are used in various chemical and biological applications.
Uniqueness
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is unique due to its specific combination of a pyridine ring and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C11H16Cl2N2O2 |
|---|---|
分子量 |
279.16 g/mol |
IUPAC 名称 |
4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H |
InChI 键 |
YUCHIBOHAURWQA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)
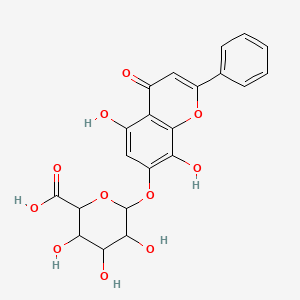
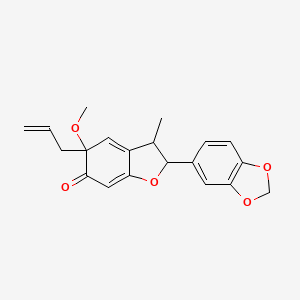
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
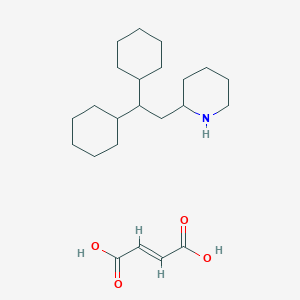
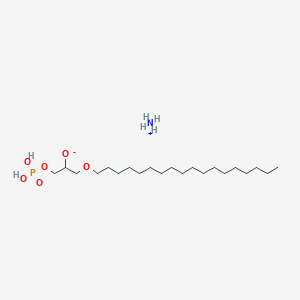
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
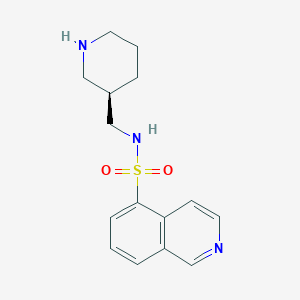
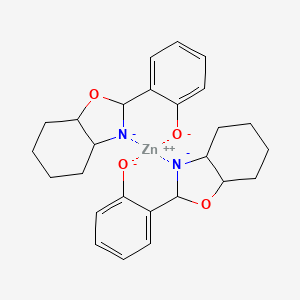
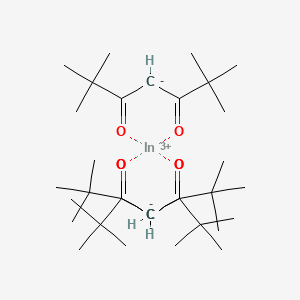
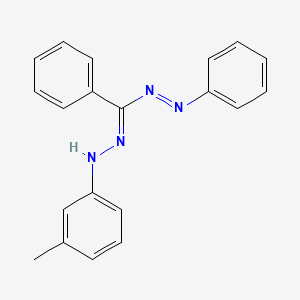
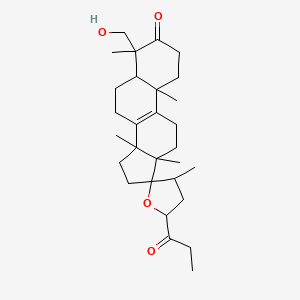
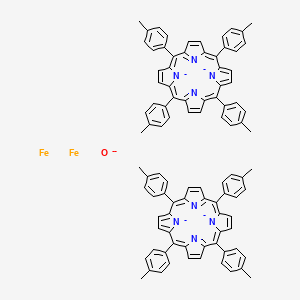
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
